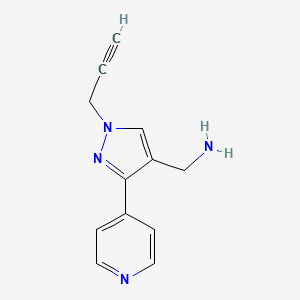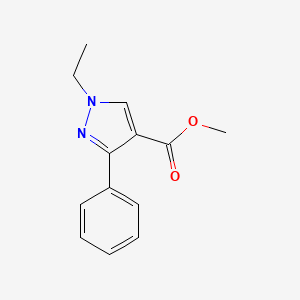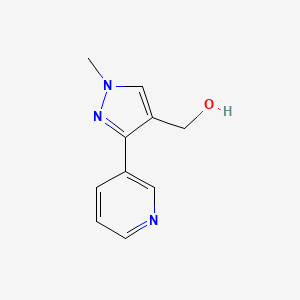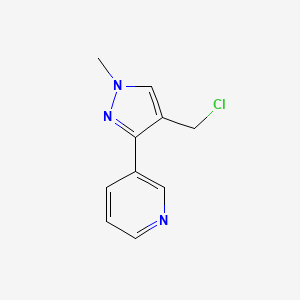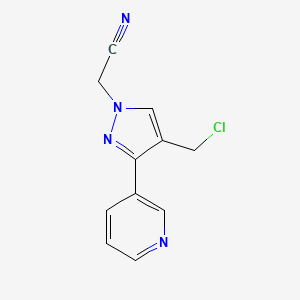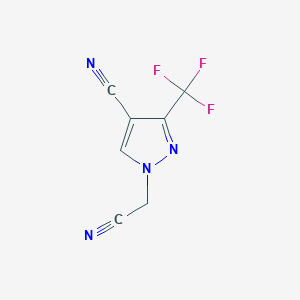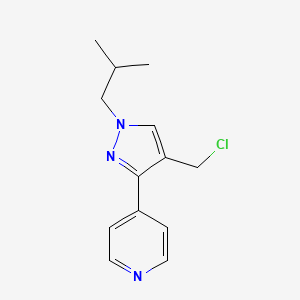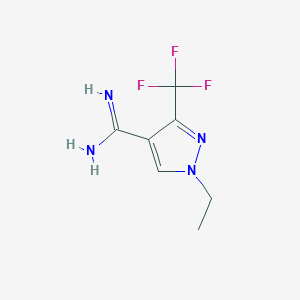![molecular formula C10H15ClF3NO2 B1482732 2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one CAS No. 2097954-66-8](/img/structure/B1482732.png)
2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Übersicht
Beschreibung
2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one, also known as 2-C1-[3-(HM)-3-(TFM)Pyrrolidin-1-yl]butan-1-one, is an organic compound that has a variety of uses in scientific research. It is a colorless liquid with a low boiling point, making it ideal for use in laboratory experiments. The compound can be synthesized in a variety of ways, including the use of a Grignard reaction, and can be used in a range of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Acid-Catalyzed Reactions
Acid-catalyzed reactions involving hydroxymethyl and trifluoromethyl groups in heterocyclic compounds have been studied, revealing potential pathways for synthesizing diverse chemical structures. For example, Miki et al. (2009) investigated acid-catalyzed reactions of 3-(hydroxymethyl) pyrazolo[1,5-a]pyridines, which led to various products depending on the acid concentration, suggesting the sensitivity of such compounds to reaction conditions and the potential for designing specific reaction outcomes (Miki, Nakamura, Hachiken, & Takemura, 2009).
Tautomeric Equilibria and Hydrogen Bonding
The study of tautomeric equilibria in compounds containing pyrrolidine and similar structures can reveal insights into the stability and reactivity of such molecules. Ośmiałowski et al. (2002) examined the equilibrium between different tautomers of a dienediol compound, highlighting the role of intramolecular hydrogen bonding in stabilizing certain forms. This research underscores the importance of tautomeric stability in the chemical behavior of compounds with pyrrolidine rings and similar functional groups (Ośmiałowski, Kolehmainen, Nissinen, Krygowski, & Gawinecki, 2002).
Reaction Mechanisms and Structural Characterization
The reaction of β-diketones with hydrazines to form dihydropyrazoles, as investigated by Montoya et al. (2007), provides an example of the synthetic utility of compounds with hydroxymethyl and trifluoromethyl groups. Such studies not only offer insights into reaction mechanisms but also contribute to the structural characterization of novel compounds, potentially guiding the synthesis and application of the compound of interest (Montoya, Pons, García-Antón, Solans, Font‐Bardia, & Ros, 2007).
Synthesis and Regioselectivity
Research on the synthesis and regioselectivity of pyrazoles from trifluoromethyl-containing precursors, as conducted by Martins et al. (2012), can inform on the chemical reactivity and potential applications of compounds with similar structural features. Understanding the factors that influence regioselectivity in such reactions can aid in the design of synthetic strategies for targeting specific chemical structures (Martins, Marzari, Frizzo, Zanatta, Buriol, Andrade, & Bonacorso, 2012).
Eigenschaften
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF3NO2/c1-2-7(11)8(17)15-4-3-9(5-15,6-16)10(12,13)14/h7,16H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPVXYKNBEKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)(CO)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



